Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-3-20-13(18)6-9(17)8-21-14-15-11-5-4-10(19-2)7-12(11)16-14/h4-5,7H,3,6,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNNKYOAVIRAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=C(N1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with an appropriate thiol compound to introduce the thioether linkage.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetoacetate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate undergoes various chemical reactions, including:
Substitution: The methoxy group on the benzimidazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its benzimidazole core.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Comparisons
Core Heterocycle Variations Benzimidazole vs. Thiazole: The target compound’s benzimidazole core (electron-rich due to fused benzene and imidazole) contrasts with thiazole derivatives (e.g., THB), which exhibit distinct electronic properties and bioactivity. Thiazoles are often prioritized for antimicrobial and anti-inflammatory applications , whereas benzimidazoles are explored for antitumor and antiviral roles . Substituent Effects: The 5-methoxy group on the benzimidazole ring enhances lipophilicity and metabolic stability compared to unsubstituted analogs. In contrast, the dichlorophenyl substituent in Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate introduces electronegative effects, increasing reactivity and toxicity .
Functional Group Contributions β-Keto Ester: Common to all compounds, this group enables keto-enol tautomerism, facilitating nucleophilic reactions. Ethyl 4-(benzyloxy)-3-oxobutanoate leverages this for synthesizing 1-amino-1-hydroxymethylcyclobutane derivatives , while the target compound’s thioether linkage may enhance metal-binding capacity or modulate bioavailability. Thioether vs.
Safety and Commercial Status The target compound is discontinued , whereas analogs like Ethyl 4-(benzyloxy)-3-oxobutanoate remain available for research. Safety data for Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate highlight risks requiring stringent handling protocols , underscoring the impact of halogen substituents on hazard profiles.
Synthetic Utility
- THB derivatives are synthesized via hydrazone formation under reflux , whereas benzimidazole analogs (e.g., ) employ hydrolysis and pH adjustment. The target compound’s synthesis likely parallels these methods but with benzimidazole-thiol intermediates.
Research Findings and Gaps
- Pharmacological Data: Limited evidence exists on the target compound’s bioactivity.
- Physical Properties: Key data (e.g., melting point, solubility) for the target compound are absent in the evidence, hindering direct comparison with analogs like Ethyl 4-(benzyloxy)-3-oxobutanoate, which has well-documented properties .
Biological Activity
Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate, a synthetic organic compound classified as a benzimidazole derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article delves into its synthesis, biological effects, and potential applications based on recent research findings.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₆N₂O₄S
- Molecular Weight : 308.35 g/mol
- CAS Number : 959264-29-0
The compound features a thioether linkage and an ester functionality, which contribute to its unique chemical reactivity and biological activity compared to other benzimidazole derivatives .
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with formic acid under acidic conditions.
- Thioether Formation : Reaction with a thiol compound to introduce the thioether linkage.
- Esterification : Esterification with ethyl acetoacetate under basic conditions to yield the final product .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound. The compound has shown significant activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Inhibition of DNA gyrase and DHFR |
| Escherichia coli | Not specified | Disruption of cell wall synthesis |
| Candida albicans | Not specified | Induction of apoptosis in fungal cells |
In vitro studies demonstrated that this compound exhibits both bactericidal and fungicidal activities, effectively inhibiting biofilm formation in pathogenic isolates .
Anticancer Activity
The benzimidazole core is known for its anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation:
- Cell Lines Tested : Various cancer cell lines including breast, prostate, and colon cancer cells.
- Findings : The compound showed dose-dependent inhibition of cell growth, with IC50 values indicating effective cytotoxicity at micromolar concentrations.
Study on Antimicrobial Efficacy
A study published in ACS Omega evaluated the structure–activity relationship (SAR) of benzimidazole derivatives, including this compound. The results indicated that modifications in the thioether group significantly enhanced antimicrobial potency against resistant strains .
Molecular Docking Studies
Molecular docking simulations have been conducted to understand the binding interactions between this compound and target proteins such as DNA gyrase. These studies revealed favorable binding affinities, suggesting that the compound may act as a competitive inhibitor .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate?
- Methodological Answer : The compound can be synthesized via condensation reactions involving ethyl 4-chloro-3-oxobutanoate and substituted benzimidazole precursors. Key steps include:
- Using triethylamine (Et₃N) in a DMF-H₂O solvent system to facilitate nucleophilic substitution at the β-keto ester moiety .
- Optimizing reaction temperature (typically 60–80°C) and time (12–24 hours) to achieve yields >70% .
- Purification via column chromatography with ethyl acetate/hexane gradients to isolate the product .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use NMR (¹H and ¹³C) to verify the benzimidazole-thioether linkage and ester functionality. For example, the methoxy group at the 5-position of benzimidazole appears as a singlet near δ 3.8 ppm in ¹H NMR .
- Purity assessment : High-resolution mass spectrometry (HRMS) or LC-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
- Crystallinity : X-ray diffraction (XRD) for solid-state structure determination, though this requires high-purity crystals .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound?
- Methodological Answer : Contradictions in bioactivity data (e.g., anti-inflammatory vs. inconsistent kinase inhibition) may arise from:
- Variability in assay conditions : Standardize assays using recombinant protein kinases (e.g., MAPK or JAK families) under controlled ATP concentrations .
- Metabolic instability : Perform stability studies in liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) and design prodrug analogs .
- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity .
Q. What strategies are effective in modifying the compound’s structure to enhance target selectivity?
- Methodological Answer :
- Substitution at the benzimidazole core : Introduce electron-withdrawing groups (e.g., -Cl or -CF₃) at the 5-position to improve interactions with hydrophobic kinase pockets .
- Ester group replacement : Replace the ethyl ester with a tert-butyl or morpholinoethyl group to modulate solubility and metabolic stability .
- Thioether linker optimization : Replace the sulfur atom with sulfoxide or sulfone groups to alter electronic properties and binding affinity .
Q. What experimental approaches are critical for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Kinase profiling : Use high-throughput kinase inhibition assays (e.g., Eurofins KinaseProfiler™) to identify primary targets .
- Molecular docking : Perform in silico simulations with crystallized kinase structures (e.g., PDB 1UW) to predict binding modes .
- Cellular pathway analysis : Combine RNA-seq and phosphoproteomics to map downstream signaling effects (e.g., NF-κB or AP-1 pathways) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
